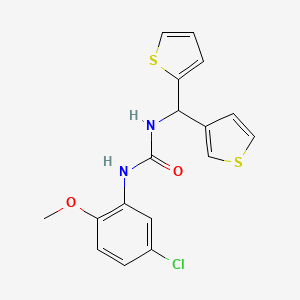
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H15ClN2O2S2 and its molecular weight is 378.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
- Electrochemical and Thermodynamic Investigation : A study by Bahrami and Hosseini (2012) explored the inhibition effect of similar urea compounds in preventing mild steel corrosion in hydrochloric acid solutions. These compounds, including variants of urea, demonstrated significant efficiency as corrosion inhibitors, acting as mixed-type inhibitors and forming a protective film on the steel surface (Bahrami & Hosseini, 2012).
Synthesis of Heterocycles
- Heterocycles from Substituted Amides : Chupp, Dahm, and Leschinsky (1975) reported the synthesis of new heterocycles, specifically 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from reactions involving N-hydroxy-N-methyl-N′-aryl ureas. This synthesis highlighted the structural requirements for these reactions, contributing to the field of organic chemistry and heterocyclic compound synthesis (Chupp, Dahm, & Leschinsky, 1975).
Development of Acetylcholinesterase Inhibitors
- Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) focused on synthesizing a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and test for greater conformational flexibility, contributing to the development of potential treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Photodegradation and Hydrolysis of Pesticides
- Photodegradation and Hydrolysis in Water : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water. Their study provided insights into the environmental behavior of these compounds, including their stability and breakdown in different pH conditions, highlighting the importance of understanding the environmental impact of such chemicals (Gatidou & Iatrou, 2011).
Rheology and Morphology of Hydrogels
- Tuning Rheology and Morphology of Hydrogels : Research by Lloyd and Steed (2011) explored the formation of hydrogels using 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. The study demonstrated how the properties of these gels, such as their rheology and morphology, can be tuned by the identity of the anion, providing valuable insights for materials science and gel technology (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-22-14-5-4-12(18)9-13(14)19-17(21)20-16(11-6-8-23-10-11)15-3-2-7-24-15/h2-10,16H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGMKNAVXEXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)
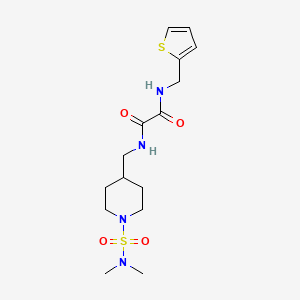
![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)
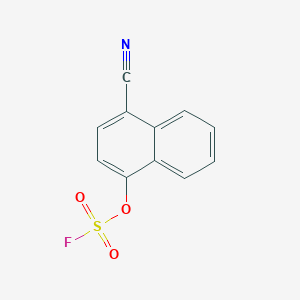
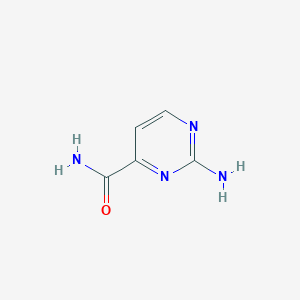


![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)
![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)
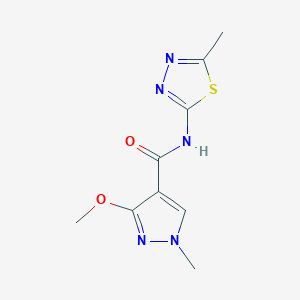
![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)
![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)
![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)
